Alcohol bencílico 5-fluoro-2-(trifluorometil)

Descripción general

Descripción

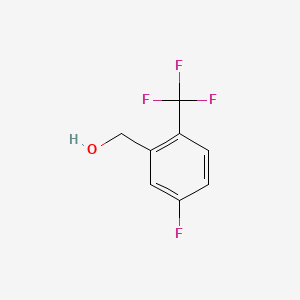

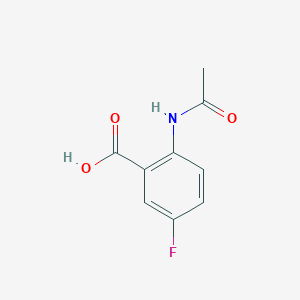

5-Fluoro-2-(trifluoromethyl)benzyl alcohol is a useful research compound. Its molecular formula is C8H6F4O and its molecular weight is 194.13 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Fluoro-2-(trifluoromethyl)benzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Fluoro-2-(trifluoromethyl)benzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-(trifluoromethyl)benzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

El grupo trifluorometilo, que está presente en "Alcohol bencílico 5-fluoro-2-(trifluorometil)", es una característica común en muchos fármacos aprobados por la FDA . Este grupo puede mejorar las actividades farmacológicas de estos fármacos . Por lo tanto, el "Alcohol bencílico 5-fluoro-2-(trifluorometil)" se puede utilizar en la síntesis de varios compuestos farmacéuticos .

Síntesis de compuestos que contienen flúor

Los compuestos que contienen flúor tienen numerosas aplicaciones en medicina, electrónica, agroquímicos y catálisis . “Alcohol bencílico 5-fluoro-2-(trifluorometil)” se puede utilizar como material de partida para la síntesis de estos compuestos .

Investigación de aldehídos aromáticos

"Alcohol bencílico 5-fluoro-2-(trifluorometil)" se ha utilizado para investigar los aldehídos aromáticos como sustrato para la alcohol deshidrogenasa de levadura . Esta investigación puede ayudar a comprender las vías metabólicas de la levadura y otros organismos .

Síntesis de inhibidores de PI3K

Las PI3K son un tipo de quinasa lipídica involucrada en la proliferación celular, apoptosis, motilidad, invasión celular y metabolismo de la glucosa . “Alcohol bencílico 5-fluoro-2-(trifluorometil)” se puede utilizar en la síntesis de inhibidores de PI3K .

Aplicaciones en ciencia de materiales

Los compuestos que contienen flúor también se utilizan en ciencia de materiales por sus propiedades únicas . “Alcohol bencílico 5-fluoro-2-(trifluorometil)” se puede utilizar en la síntesis de estos materiales .

Aplicaciones agroquímicas

Los compuestos que contienen flúor se utilizan en agroquímicos debido a su mayor estabilidad y eficacia . “Alcohol bencílico 5-fluoro-2-(trifluorometil)” se puede utilizar en la síntesis de estos agroquímicos .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that similar compounds can have an impact on the respiratory system .

Mode of Action

It is known that similar compounds can undergo reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

For instance, reactions at the benzylic position can lead to the formation of different products, which can have downstream effects on various biochemical pathways .

Result of Action

It is known that similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol. Spillage is unlikely to penetrate soil . These factors can influence how the compound interacts with its targets and the overall effectiveness of its action.

Análisis Bioquímico

Biochemical Properties

5-Fluoro-2-(trifluoromethyl)benzyl alcohol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to investigate aromatic aldehydes as substrates for yeast alcohol dehydrogenase

Cellular Effects

The effects of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the trifluoromethyl group in the compound can significantly alter the biological characteristics of natural products, thereby impacting cellular processes .

Molecular Mechanism

At the molecular level, 5-Fluoro-2-(trifluoromethyl)benzyl alcohol exerts its effects through various mechanisms. It can participate in free radical reactions, nucleophilic substitutions, and oxidation processes . These interactions can lead to enzyme inhibition or activation and changes in gene expression, which are essential for understanding the compound’s molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient temperature conditions

Dosage Effects in Animal Models

The effects of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, the compound has been shown to cause skin and eye irritation, as well as respiratory irritation at higher concentrations . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

5-Fluoro-2-(trifluoromethyl)benzyl alcohol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The presence of the trifluoromethyl group can significantly influence the metabolic cascade of chemical events, thereby affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in metabolic pathways.

Transport and Distribution

The transport and distribution of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol within cells and tissues are influenced by various factors. The compound’s low water solubility suggests that it is not likely to be highly mobile in the environment . Understanding the transporters and binding proteins that interact with this compound is crucial for determining its localization and accumulation within cells and tissues.

Propiedades

IUPAC Name |

[5-fluoro-2-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVUJWYLCSOJDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372145 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238742-82-0 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=238742-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 238742-82-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302056.png)

![2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1302068.png)